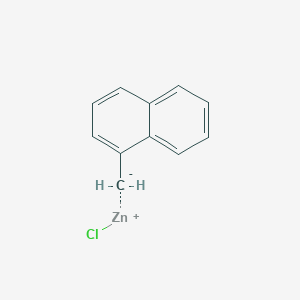

(1-Naphthyl)methylzinc chloride, 0.5M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

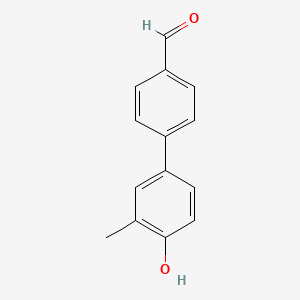

“(1-Naphthyl)methylzinc chloride, 0.5M in tetrahydrofuran” is a chemical compound with the CAS Number: 1372433-71-0 and Linear Formula: C11H9ClZn . It has a molecular weight of 242.04 .

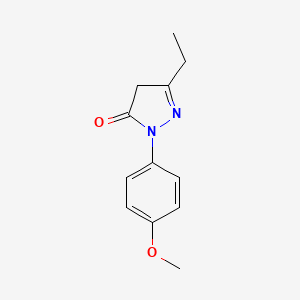

Molecular Structure Analysis

The InChI code for (1-Naphthyl)methylzinc chloride is 1S/C11H9.ClH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q;;+1/p-1 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique

Organic Synthesis

(1-Naphthyl)methylzinc chloride: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It’s used in Negishi coupling reactions, which are pivotal for constructing complex organic molecules. This organozinc compound can react with a variety of electrophiles, such as alkyl halides, to form substituted naphthalenes, which are core structures in many pharmaceuticals and agrochemicals .

Material Science

In material science, (1-Naphthyl)methylzinc chloride contributes to the development of organic semiconductors. Naphthalene derivatives are known for their excellent charge transport properties. By incorporating this compound into polymeric chains or small molecules, researchers can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Synthesis

This compound serves as a building block in the synthesis of various chemical entities. Its use in the preparation of ligands for transition metal catalysis is notable. These ligands can then be employed in catalytic cycles for asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric excess .

Chromatography

Chromatographic methods often require standards for calibration and comparison(1-Naphthyl)methylzinc chloride , due to its well-defined structure and properties, can be used as a reference compound in chromatographic analysis, aiding in the identification and quantification of naphthalene derivatives in complex mixtures .

Analytical Chemistry

In analytical chemistry, this compound is utilized in the development of analytical methods for detecting and quantifying naphthalene-based compounds. Its stable zinc-carbon bond allows for precise measurements in spectroscopic techniques such as NMR and mass spectrometry .

Biological Studies

Naphthalene derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. As such, (1-Naphthyl)methylzinc chloride can be used in the synthesis of bioactive molecules for pharmacological studies and drug discovery efforts, exploring its potential in treating various diseases .

Medicinal Chemistry

The structural motif of naphthalene is present in many drugs. Therefore, (1-Naphthyl)methylzinc chloride is instrumental in medicinal chemistry for the construction of naphthalene-containing pharmaceuticals. Its applications extend to the synthesis of compounds with potential anti-inflammatory and anti-protozoal properties .

Environmental Science

Lastly, in environmental science, research into the degradation of naphthalene derivatives is crucial for understanding and mitigating pollution(1-Naphthyl)methylzinc chloride can be studied to assess its environmental fate and the efficiency of bioremediation strategies aimed at removing naphthalene pollutants from ecosystems .

Safety and Hazards

Mécanisme D'action

Target of Action

Organozinc compounds like (1-naphthyl)methylzinc chloride are generally used in organic synthesis, particularly in negishi coupling reactions .

Mode of Action

For instance, in a Negishi coupling, the organozinc compound acts as a nucleophile, attacking an electrophilic carbon in an organic halide in the presence of a palladium catalyst .

Biochemical Pathways

Organozinc compounds are often used in synthetic chemistry to create complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

The result of (1-Naphthyl)methylzinc chloride’s action would largely depend on the context of its use. In synthetic chemistry, its primary function would be to facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of (1-Naphthyl)methylzinc chloride can be influenced by various environmental factors. For instance, organozinc compounds are typically sensitive to air and moisture, and thus must be handled under inert conditions . The reaction conditions, such as temperature and solvent, can also significantly impact the outcome of the reactions in which (1-Naphthyl)methylzinc chloride is involved .

Propriétés

IUPAC Name |

chlorozinc(1+);1-methanidylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9.ClH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSEDIRCBRVRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC2=CC=CC=C12.Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthyl)methylzinc chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

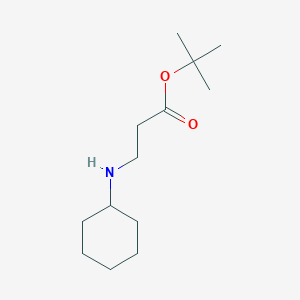

amino}propanoic acid](/img/structure/B6353509.png)

![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)

![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)

![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)